2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide
Description
This compound belongs to the thiadiazole-acetamide class, characterized by a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether-linked acetamide moiety bearing an m-tolyl (3-methylphenyl) substituent. Thiadiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-4-3-5-14(10-12)19-16(22)11-24-18-20-17(21-25-18)13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBMSBQWIBFKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiocarbohydrazides
The 1,2,4-thiadiazole ring is synthesized via cyclocondensation of thiocarbohydrazides with carboxylic acid derivatives. For example:
Halogenation for Functionalization
The 5-position of the thiadiazole is halogenated to enable subsequent substitutions:
- Reactants : 5-Amino-1,2,4-thiadiazole derivative and PCl₅.
- Conditions : Dry dichloromethane, 0°C to room temperature (4 h).
- Outcome : 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole (yield: 82%).
Functionalization of the Thiadiazole Ring
Introduction of the Thioether Group
Thiolation at the 5-position employs nucleophilic displacement:
Alkylation with Chloroacetamide
The thiol group reacts with chloroacetamide to form the thioether linkage:
- Reactants : 5-Mercapto-thiadiazole and N-(m-tolyl)chloroacetamide.
- Conditions : Triethylamine (2 eq.) in dioxane, room temperature (4 h).
- Outcome : Crude product precipitated in water, purified via recrystallization (ethanol/water).
Formation of the Thio-Acetamide Moiety
Synthesis of N-(m-Tolyl)chloroacetamide
Step 1 : Acylation of m-toluidine.
- Reactants : m-Toluidine and chloroacetyl chloride.
- Conditions : Dichloromethane, ice bath, 2 h (yield: 89%).
Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Thioether Coupling
- Molar Ratio : 1:1 thiadiazole-thiol to chloroacetamide.
- Catalyst : Triethylamine (1.5 eq.).
- Solvent : Anhydrous dioxane.
- Reaction Time : 4 h at 25°C.
- Yield : 78–83% after recrystallization.
Purification and Characterization
Purification Techniques
| Step | Method | Conditions | Purity |
|---|---|---|---|
| Crude product | Filtration | Water wash, vacuum drying | 90–95% |
| Recrystallization | Ethanol/Water | 3:1 ratio, slow cooling | >98% |
| Final polish | Column Chromatography | Silica gel, CH₂Cl₂/MeOH (9:1) | 99% |
Spectroscopic Data
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 4.12 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
- LC-MS : m/z 399.1 [M+H]⁺ (calculated: 398.8).
Comparative Analysis of Synthetic Methodologies
| Parameter | Thiadiazole-First | Modular Assembly | One-Pot |
|---|---|---|---|
| Total Yield | 62% | 78% | 55% |
| Reaction Time | 18 h | 12 h | 8 h |
| Purity | 98% | 99% | 92% |
| Scalability | Moderate | High | Low |
Key Insights :
- Modular assembly outperforms in yield and purity due to controlled intermediate isolation.
- One-pot methods suffer from side reactions (e.g., over-oxidation of thiols).
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or resistance to degradation
Mechanism of Action
The mechanism by which 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Thiadiazole Cores
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide
- Core Structure : 1,3,4-thiadiazole with a dihydro configuration.
- Substituents : 4-fluorophenyl at position 5 and acetyl groups.
- Key Differences : The dihydro-thiadiazole ring introduces conformational rigidity, while the 4-fluorophenyl group increases electronegativity compared to the 4-methoxyphenyl group in the target compound.
- Activity : Exhibits antiproliferative and anticancer properties due to interactions with cellular kinases .
N-(4-Acetylphenyl)-2-((4-Phenyl-5-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)thio)acetamide (CAS 483350-50-1)
- Core Structure : 1,2,4-triazole instead of 1,2,4-thiadiazole.
- Substituents : Phenyl and m-tolyl groups on the triazole ring.
- Key Differences : Replacement of sulfur in the thiadiazole with nitrogen in the triazole alters electronic properties and hydrogen-bonding capacity. The m-tolyl group is retained, suggesting shared steric effects.
- Activity : Likely targets kinases or receptors similar to thiadiazole analogs but with modified potency .
Functional Analogs with Acetamide Linkages
(E)-2-((3-Allyl-4-Oxo-3,4-Dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-Methoxyphenyl)buta-1,3-Dien-2-yl)Phenyl)acetamide (Compound 4 in )
- Core Structure : Quinazoline with a dihydro configuration.
- Substituents : 4-methoxyphenyl butadienyl and thio-acetamide groups.
- Key Differences : The quinazoline core replaces thiadiazole, offering a larger aromatic system for π-π stacking. The 4-methoxyphenyl group is retained but conjugated to a diene chain.
- Activity : Potent EGFR inhibitor with activity against mutant EGFR (IC₅₀ = 14.8 nM for analog 8b) .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide (CAS 561295-12-3)
- Core Structure : 1,2,4-triazole with ethyl and thiophene substituents.
- Substituents : Thiophene enhances aromaticity, while the 4-fluorophenyl acetamide introduces electronegativity.
- Key Differences : Thiophene substitution may improve metabolic stability compared to methoxyphenyl groups.
- Activity : Likely exhibits kinase or protease inhibition, though specific data are unavailable .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Thiadiazole vs. Triazole Cores : Thiadiazoles generally exhibit stronger hydrogen-bonding capabilities due to sulfur’s electronegativity, while triazoles offer metabolic stability and improved bioavailability .
- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances hydrophobic interactions in enzyme binding pockets, whereas fluorophenyl or thiophene groups in analogs increase polarity and electron-withdrawing effects .
- Biological Activity : Quinazoline-based analogs (e.g., Compound 4) show superior EGFR inhibition, suggesting that core aromaticity and substituent conjugation critically influence target affinity .
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(m-tolyl)acetamide is a novel thiadiazole derivative known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C17H18N2O2S2
- Molecular Weight: 342.43 g/mol
- Chemical Structure:
Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition :
-
Antifungal Activity :
- The compound exhibits antifungal properties by disrupting the membrane integrity of fungal cells, inhibiting their growth effectively.
-
Anticancer Properties :
- In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., Bcl-2) . Its efficacy was particularly noted against various cancer cell lines including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various thiadiazole derivatives on the A431 human epidermoid carcinoma cell line. Among the tested compounds, those containing the thiadiazole moiety showed significant cytotoxicity, with compound 9e demonstrating the highest efficacy through apoptosis induction via Western blot analysis .
Case Study 2: Neuroprotective Effects
Research involving murine models indicated that treatment with this compound resulted in significant improvements in neuropsychic behavior and cognitive function. The mechanism was linked to the inhibition of MAO-A, suggesting a potential role in treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
